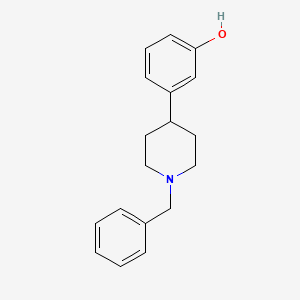

1-Benzyl-4-(3-hydroxyphenyl)piperidine

Description

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

3-(1-benzylpiperidin-4-yl)phenol |

InChI |

InChI=1S/C18H21NO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)14-15-5-2-1-3-6-15/h1-8,13,16,20H,9-12,14H2 |

InChI Key |

BPNZNQGAIFMNES-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC(=CC=C2)O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Grignard Addition to N-Benzyl-4-Piperidinone

The Grignard addition strategy leverages aryl magnesium bromides to introduce the 3-hydroxyphenyl group. Key steps include:

-

Reaction Setup : N-Benzyl-4-piperidinone reacts with 3-methoxyphenylmagnesium bromide under anhydrous tetrahydrofuran (THF) at 0–5°C .

-

Quenching and Workup : The intermediate alcohol is treated with saturated ammonium chloride, followed by extraction with ethyl acetate and silica gel chromatography.

-

Demethylation : The methoxy group is cleaved using boron tribromide (BBr₃) in dichloromethane to yield the final product .

Yield : 70–85% after purification .

Advantages : High regioselectivity and compatibility with diverse aryl Grignard reagents.

Limitations : Requires strict anhydrous conditions and cryogenic temperatures.

Reductive Amination of 4-(3-Hydroxyphenyl)Piperidine

This method involves coupling 4-(3-hydroxyphenyl)piperidine with benzaldehyde under reductive conditions:

-

Imine Formation : Benzaldehyde and 4-(3-hydroxyphenyl)piperidine are stirred in methanol with acetic acid as a catalyst.

-

Reduction : Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the secondary amine .

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | Room temperature |

| Catalyst | Acetic acid (5 mol%) |

| Reduction Agent | NaBH₄ (2 equiv) |

Challenges : Competing over-reduction or dimerization requires careful stoichiometric control.

Partial Reduction of 1-Benzyl-4-Piperidine Carboxylates

A scalable industrial approach employs red aluminum (LiAlH₄) complexes for selective ester reduction:

-

Substrate : 1-Benzyl-4-piperidine methyl or ethyl carboxylate.

-

Conditions : Red aluminum-morpholine complex in hexane or methyl tert-butyl ether (MTBE) at −5–0°C .

-

Workup : Alkaline hydrolysis (4N NaOH) and solvent extraction yield the aldehyde, which is further reduced to the alcohol .

Optimized Protocol :

Industrial Relevance : Avoids Swern oxidation’s dimethyl sulfide byproducts, enhancing environmental compatibility .

Alkylation of 4-(3-Hydroxyphenyl)Piperidine Derivatives

Quaternary ammonium salts facilitate N-benzylation:

-

Substrate : 4-(3-Hydroxyphenyl)piperidine hydrochloride.

-

Alkylation : Benzyl bromide in acetone with cesium carbonate (Cs₂CO₃) at 20°C for 24 hours .

-

Purification : Flash column chromatography (ethyl acetate/hexane) .

Yield : 79% .

Spectroscopic Confirmation :

Drawbacks : Competing O-benzylation necessitates protective groups for the phenol.

Cross-Coupling and Ring-Closing Metathesis

A niche strategy for asymmetric synthesis:

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling of 3-bromophenol with N-benzyl-4-piperidone .

-

Ring-Closing Metathesis : Grubbs catalyst (G-II) forms the piperidine ring from diene precursors .

Yield : 50–60% .

Applications : Tailored for introducing isotopic labels or fluorinated groups.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Scalability | Key Advantage |

|---|---|---|---|---|

| Grignard Addition | 70–85 | 0–5 | Moderate | High regioselectivity |

| Reductive Amination | 65–78 | 25 | High | Mild conditions |

| Partial Reduction | 91–96 | −5–0 | Industrial | Environmentally friendly |

| Alkylation | 79 | 20 | High | Simple workflow |

| Cross-Coupling | 50–60 | 80–100 | Low | Functional group tolerance |

Discussion

The partial reduction of esters (Method 3) stands out for industrial applications due to its high yield and avoidance of hazardous reagents. For laboratory-scale asymmetric synthesis, Grignard addition (Method 1) offers superior control over stereochemistry. Recent advances in photoredox catalysis and flow chemistry could further optimize these routes by reducing reaction times and improving atom economy .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-hydroxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Substitution: The benzyl and hydroxyphenyl groups can be substituted with other functional groups to create new compounds with unique properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-4-(3-hydroxyphenyl)piperidine has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

Medicine: It is a precursor for developing drugs targeting neurological disorders and other medical conditions.

Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-hydroxyphenyl)piperidine involves its interaction with specific molecular targets. The benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site, interacting with amino acid residues such as tryptophan and phenylalanine . This interaction modulates neurotransmitter levels, making it useful in treating neurological disorders.

Comparison with Similar Compounds

Key Analogs :

- 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, Donepezil): IC₅₀: 5.7 nM (AChE), >7,100 nM (BChE), demonstrating 1,250-fold selectivity for AChE . Structural Advantage: The dimethoxyindanone group enhances rigidity and fits into the AChE catalytic site, while the benzyl group interacts with the peripheral anionic site .

- 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: IC₅₀: ~50 nM (AChE) . Flexibility vs. Rigidity: The flexible ethyl linker reduces potency compared to rigid analogs like E2020 .

Table 1: AChE Inhibitory Activity of Piperidine Derivatives

| Compound | IC₅₀ (AChE) | Selectivity (AChE/BChE) | Key Structural Features |

|---|---|---|---|

| E2020 (Donepezil) | 5.7 nM | 1,250 | Dimethoxyindanone, rigid backbone |

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | ~50 nM | Not reported | Flexible ethyl linker |

| 1-Benzyl-4-(3-hydroxyphenyl)piperidine (hypothetical) | Estimated >100 nM | Low (predicted) | 3-hydroxyphenyl, flexible |

Selectivity for Cholinesterases

E2020’s high selectivity for AChE over butyrylcholinesterase (BChE) is attributed to its optimized steric fit in the AChE gorge, which is narrower than BChE’s . In contrast, compounds with bulkier or more flexible substituents (e.g., benzoylaminoethyl groups) show reduced selectivity due to less precise binding .

Opioid and Sigma Receptor Interactions

Opioid Receptor Antagonists :

- trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines : Exhibit pure antagonism at opioid receptors, with potency modulated by N-substituents .

- 1-Benzyl-4-(3-hydroxyphenyl)piperidine : The benzyl group may sterically hinder opioid receptor binding compared to smaller N-substituents (e.g., methyl), reducing antagonistic activity.

Sigma-1 Receptor Ligands :

- 1′-Benzyl-6-methoxy-1-phenyl-4,6-dihydrospiro[1H–furo[3,4-c]pyrazole-4,4′-piperidine] : High sigma-1 affinity (0.5 nM) due to spirocyclic rigidity and methoxy groups .

- 1-Benzyl-4-(3-hydroxyphenyl)piperidine : The 3-hydroxyphenyl group could contribute to sigma-1 binding, but the lack of a constrained scaffold likely limits affinity.

Molecular Modeling and 3D-QSAR Insights

Comparative molecular field analysis (CoMFA) of N-benzylpiperidines highlights the importance of:

- Steric Fit : Bulky substituents at the 4-position improve AChE inhibition by filling hydrophobic pockets .

- Electrostatic Interactions : Protonation of the piperidine nitrogen enhances binding to AChE’s catalytic triad .

- 1-Benzyl-4-(3-hydroxyphenyl)piperidine : The hydroxyl group may form hydrogen bonds with AChE, but the compound’s flexibility could reduce binding efficiency compared to rigid analogs like E2020.

Pharmacokinetic Considerations

- E2020: High lipophilicity from the dimethoxyindanone group ensures CNS penetration and long duration of action (>6 hours) .

- 3-Hydroxyphenyl Derivatives : The hydroxyl group improves aqueous solubility but may reduce blood-brain barrier permeability. Metabolism via glucuronidation could shorten half-life compared to E2020 .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-Benzyl-4-(3-hydroxyphenyl)piperidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution or coupling reactions. For example, benzyl chloride reacts with piperidine derivatives under reflux in solvents like CHCl₃/MeOH, yielding intermediates that undergo further functionalization (e.g., hydroxylation). Reaction conditions such as solvent polarity, temperature, and catalyst choice significantly impact yields. shows yields ranging from 8% to 78% depending on the substituents and solvent system . Optimization involves iterative adjustments to solvent ratios (e.g., CHCl₃/MeOH for intermediates) and purification via column chromatography.

Q. What analytical techniques are critical for confirming the purity and structure of 1-Benzyl-4-(3-hydroxyphenyl)piperidine?

- Methodological Answer : Key techniques include:

- HPLC : Retention times (e.g., 11.351–11.959 minutes at 254 nm) and peak area analysis (≥97%) confirm purity .

- NMR Spectroscopy : ¹H and ¹³C NMR data verify structural integrity, with characteristic peaks for benzyl (δ 7.2–7.4 ppm) and piperidine (δ 2.5–3.5 ppm) groups .

- Elemental Analysis : Matches between calculated and observed C/H/N percentages (e.g., C: 72.04% vs. 72.85%) validate synthesis accuracy .

Q. What safety protocols should be followed when handling 1-Benzyl-4-(3-hydroxyphenyl)piperidine in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors .

- Store in sealed containers away from ignition sources, with desiccants to maintain stability .

- Follow spill protocols: absorb with inert material (e.g., sand) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 1-Benzyl-4-(3-hydroxyphenyl)piperidine derivatives across different studies?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for enzyme inhibition) arise from structural modifications or assay conditions. Strategies include:

- Systematic SAR Studies : Compare analogs with incremental changes (e.g., fluoroethyl vs. hydroxyl groups) to isolate activity drivers .

- Standardized Assays : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds (e.g., Donepezil for AChE inhibition) .

- Pharmacokinetic Profiling : Assess blood-brain barrier (BBB) penetration via logP calculations or in vitro models (e.g., PAMPA-BBB) to explain CNS efficacy variations .

Q. What in silico strategies are recommended for predicting the multi-target potential of 1-Benzyl-4-(3-hydroxyphenyl)piperidine in neurodegenerative diseases?

- Methodological Answer :

- Molecular Docking : Target cholinesterases (AChE/BuChE) and β-secretase (BACE-1) using software like AutoDock Vina. The benzyl-piperidine scaffold shows high affinity for AChE catalytic sites (ΔG ≤ −9 kcal/mol) .

- MD Simulations : Simulate ligand-receptor stability over 100 ns to evaluate binding modes under physiological conditions .

- QSAR Modeling : Corrogate substituent electronegativity (e.g., 3-hydroxyphenyl) with anti-amyloid activity to design dual inhibitors .

Q. How does the introduction of substituents like fluoroethyl groups affect the blood-brain barrier permeability of 1-Benzyl-4-(3-hydroxyphenyl)piperidine derivatives?

- Methodological Answer : Fluorination enhances BBB penetration by increasing lipophilicity (logP +0.5–1.0) without compromising target binding. highlights fluoroethyl analogs achieving 3-fold higher brain/plasma ratios in rodent models compared to non-fluorinated derivatives. This is attributed to reduced hydrogen bonding capacity and enhanced passive diffusion .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for 1-Benzyl-4-(3-hydroxyphenyl)piperidine derivatives in cancer models?

- Methodological Answer : Variations arise from:

- Cell Line Heterogeneity : Sensitivities differ between adherent (e.g., MCF-7) vs. suspension (e.g., Jurkat) cells due to membrane transporter expression .

- Assay Endpoints : MTT assays may underestimate viability in slow-cycling cells vs. apoptosis-specific markers (e.g., caspase-3 activation) .

- Metabolic Stability : Hepatic microsome studies reveal rapid clearance of certain analogs (t₁/₂ < 30 min), reducing in vivo efficacy despite in vitro potency .

Experimental Design Considerations

Q. What in vitro models are optimal for evaluating the neuroprotective effects of 1-Benzyl-4-(3-hydroxyphenyl)piperidine?

- Methodological Answer :

- Primary Neuronal Cultures : Assess amyloid-β-induced toxicity via LDH release assays .

- SH-SY5Y Cells : Differentiate with retinoic acid to model cholinergic neurons for AChE inhibition studies .

- Transgenic C. elegans : Express human tau or amyloid-β for rapid screening of anti-aggregation activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.